molecular formula C15H14N2O2 B2950445 3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide CAS No. 1795410-43-3

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide

Cat. No.: B2950445
CAS No.: 1795410-43-3
M. Wt: 254.289
InChI Key: BFHXDSAPTHHFSG-UHFFFAOYSA-N
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Description

3-Cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide is a benzamide derivative featuring a cyano (-CN) group at the 3-position of the benzoyl ring and a propan-2-yl substituent linked to a furan-3-yl moiety. Preclinical studies indicate its ability to restore mGluR5-dependent signaling pathways, including ERK1/2 phosphorylation, and normalize synaptic activity in neuronal models . The furan ring and cyano group are critical for its pharmacological activity, distinguishing it from other benzamide-based modulators.

Properties

IUPAC Name

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11(7-13-5-6-19-10-13)17-15(18)14-4-2-3-12(8-14)9-16/h2-6,8,10-11H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHXDSAPTHHFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-amino-N-[1-(furan-3-yl)propan-2-yl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide becomes evident when compared to related benzamide derivatives. Below is a detailed analysis:

Structural Analogues and Functional Group Variations

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Reference
This compound -CN at C3; furan-3-yl-propan-2-yl amide Not reported mGluR5 PAM; neurological therapeutics
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ at C3; hydroxy-dimethylethyl amide Not reported N,O-bidentate directing group for metal catalysis
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide Acetyl, dimethoxy phenyl; propan-2-yl amide Not reported Predicted spasmolytic activity (in silico)
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide -CN at C3; diphenylpyrazole amide Not reported mGluR5 PAM; synaptic activity modulation
3-[5-[(1R,2S)-2-(2,2-difluoropropanamido)phenyl]benzamide Difluoropropanamide; indazolyl and benzodioxin 468.59 Not specified (complex structure)

Key Findings and Trends

Substituent Impact on Activity: The cyano group in both the target compound and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide enhances receptor binding affinity to mGluR5 compared to methyl or methoxy substituents . Furan vs. Pyrazole Moieties: The furan ring in the target compound may improve metabolic stability over pyrazole-containing analogs due to reduced susceptibility to oxidative metabolism.

Synthetic Approaches: The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, a method applicable to other benzamides .

Biological Applications: The target compound and its pyrazole analog () are both mGluR5 modulators, but the furan derivative’s simpler structure may offer advantages in blood-brain barrier penetration. Compounds like N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide highlight the role of electron-donating groups (e.g., methoxy) in spasmolytic activity, a property absent in the cyano-substituted target compound .

Biological Activity

3-cyano-N-[1-(furan-3-yl)propan-2-yl]benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyanobenzoyl chloride with 1-(furan-3-yl)propan-2-amine in the presence of a base like triethylamine. The reaction conditions are generally as follows:

ReagentCondition
3-cyanobenzoyl chlorideRoom temperature, stirred for several hours
TriethylamineUsed as a base to facilitate the reaction

The biological activity of this compound is attributed to its structural features, particularly the cyano group and furan ring, which allow it to interact with various molecular targets. The cyano group acts as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to diverse biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

  • Cell Proliferation Inhibition : The compound has shown to inhibit cell proliferation effectively. In vitro studies demonstrated IC50 values ranging from 0.5 µM to 2.58 µM against different cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) .
  • Apoptosis Induction : It induces programmed cell death in cancer cells, contributing to its anticancer efficacy. Increased apoptotic cell populations were observed upon treatment with varying concentrations of the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial effects:

  • Synergistic Effects : Studies have reported that when combined with standard antibiotics, this compound enhances their efficacy against resistant bacterial strains .

Case Studies

  • Anticancer Efficacy : In a preclinical trial involving mice with tumor xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .
  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .

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